

An In-depth Technical Guide to (2-Aminophenyl)urea (CAS: 114-39-6)

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Compound of Interest

Compound Name: (2-Aminophenyl)urea

Cat. No.: B1234191

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Abstract

(2-Aminophenyl)urea, also known as 1-(2-aminophenyl)urea, is a chemical compound with the CAS number 114-39-6. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.^[1] This technical guide provides a comprehensive overview of the core properties of **(2-Aminophenyl)urea**, including its physicochemical characteristics, synthesis protocols, safety information, and its potential role in modulating cellular signaling pathways. The information is presented to support research and development activities in medicinal chemistry and related fields.

Chemical and Physical Properties

(2-Aminophenyl)urea is a substituted urea derivative containing an aminophenyl group. Its fundamental properties are summarized in the tables below. While experimental data for some properties of this specific compound are not readily available in the public domain, computed values from reliable databases and data for structurally related compounds are provided for guidance.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	114-39-6	PubChem[2]
IUPAC Name	(2-aminophenyl)urea	PubChem[2]
Molecular Formula	C ₇ H ₉ N ₃ O	PubChem[2]
Molecular Weight	151.17 g/mol	PubChem[2]
Appearance	Solid (predicted)	-
Melting Point	222 °C (for the related 1-(2-aminophenyl)-3-phenylurea)	ResearchGate[3]
Boiling Point	Decomposes (for urea)	Wikipedia[2]
Solubility	Soluble in water, ethanol, methanol, glycerol.	Sigma-Aldrich, Solubility Of Things[4][5]

Table 2: Computed Properties

Property	Value	Source
XLogP3	0.6	PubChem[6]
Hydrogen Bond Donor Count	3	LookChem[7]
Hydrogen Bond Acceptor Count	2	LookChem[7]
Rotatable Bond Count	1	LookChem[7]
Exact Mass	151.074561919 Da	PubChem[2]
Topological Polar Surface Area	81.1 Å ²	PubChem[2]

Table 3: Spectral Data (Predicted for Urea Functional Groups)

Spectrum Type	Key Features (Wavenumber, cm^{-1})	Source
Infrared (IR)	~3200-3600 (N-H stretching), ~1700 (C=O stretching), ~1600-1650 (N-H bending), ~1450 & ~1150 (C-N stretching)	Doc Brown's Advanced Organic Chemistry[8]

Note: The provided spectral data is for the general urea functional group and may vary for **(2-Aminophenyl)urea**.

Synthesis and Experimental Protocols

(2-Aminophenyl)urea can be synthesized through several established methods for urea formation. A common and practical approach involves the reaction of an amine with a source of the carbamoyl group.

Synthesis from o-Phenylenediamine and Potassium Cyanate

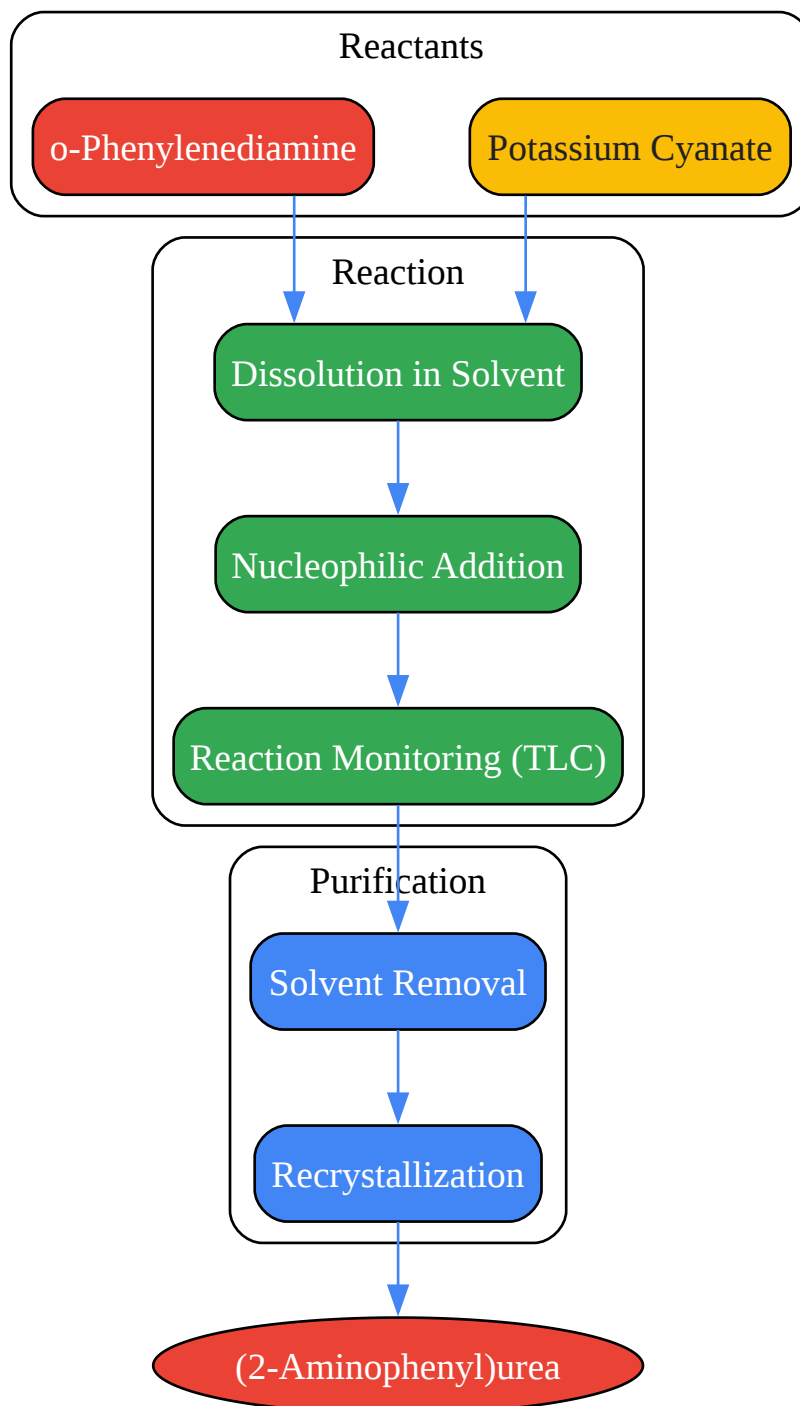
This method provides a straightforward route to **(2-Aminophenyl)urea**. The reaction proceeds by the nucleophilic attack of the amine group of o-phenylenediamine on the cyanate ion.

Experimental Protocol:

- **Dissolution of Reactants:** Dissolve o-phenylenediamine in a suitable solvent system, such as a mixture of water and a miscible organic solvent like acetic acid.[9]
- **Addition of Cyanate:** To the stirred solution of o-phenylenediamine, add a solution of potassium cyanate in water. The reaction is typically carried out at room temperature or with gentle heating.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

- Work-up and Isolation: Upon completion of the reaction, the product can be isolated by removing the solvent under reduced pressure. The crude product may be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure **(2-Aminophenyl)urea**.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **(2-Aminophenyl)urea**.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **(2-Aminophenyl)urea** are limited, the broader class of phenylurea derivatives has been extensively investigated for various therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.

Potential as Anticancer Agents

Numerous N,N'-diarylurea derivatives have demonstrated potent antitumor activity.^{[10][11]} One of the key mechanisms of action for this class of compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

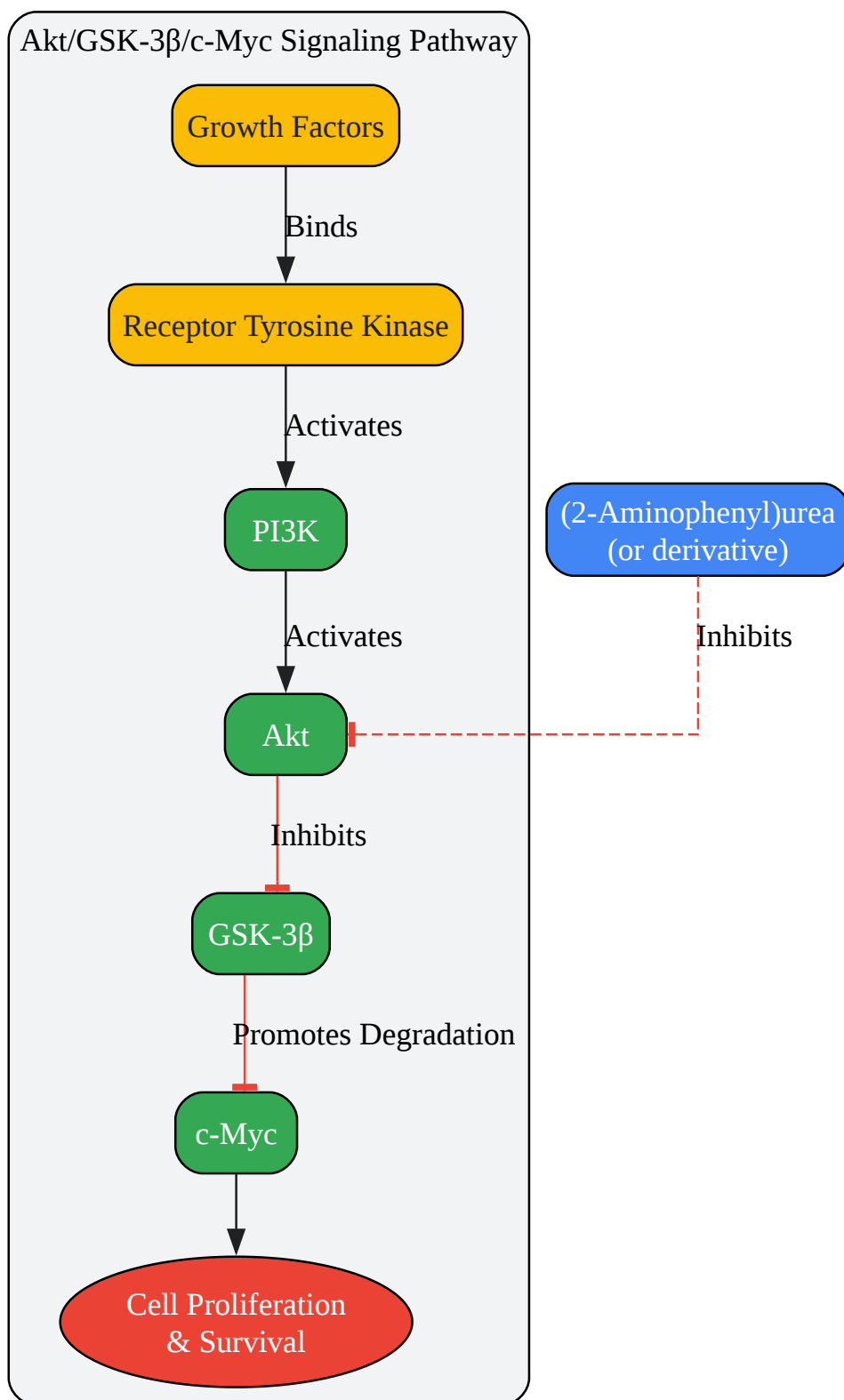
Akt/GSK-3 β /c-Myc Signaling Pathway:

Research has shown that certain N,N'-diarylurea derivatives can inhibit the Akt/GSK-3 β /c-Myc signaling pathway in non-small-cell lung cancer (NSCLC) cells.^[12] This pathway is a critical regulator of cell growth, proliferation, and survival.

- Akt (Protein Kinase B): A serine/threonine kinase that, when activated, promotes cell survival and inhibits apoptosis.
- GSK-3 β (Glycogen Synthase Kinase 3 Beta): A downstream target of Akt. Phosphorylation by Akt inactivates GSK-3 β .
- c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation. Inactivation of GSK-3 β leads to the stabilization and accumulation of c-Myc.

By inhibiting Akt phosphorylation, phenylurea derivatives can prevent the inactivation of GSK-3 β , leading to the degradation of c-Myc and subsequent cell cycle arrest and inhibition of tumor growth.

Diagram of the Akt/GSK-3 β /c-Myc Signaling Pathway Inhibition:



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Caption: Phenylurea derivatives can inhibit the Akt signaling pathway.

Antimicrobial Potential

Urea and thiourea derivatives have been reported to possess significant antibacterial and antifungal activities.^[7] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the aminophenyl group in **(2-Aminophenyl)urea** could contribute to its potential as an antimicrobial agent.

Safety and Handling

Detailed safety information for **(2-Aminophenyl)urea** is not extensively documented. However, based on the data for urea and related aromatic amines, the following precautions should be observed. A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.

- General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- First Aid:
 - Inhalation: Move to fresh air.
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with plenty of water.
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

(2-Aminophenyl)urea is a valuable chemical intermediate with significant potential in the synthesis of bioactive molecules. Its properties suggest that it can serve as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the specific biological activities and mechanisms of action of **(2-**

Aminophenyl)urea and its derivatives is warranted to fully explore its potential in drug discovery and development. The information provided in this guide serves as a foundational resource for researchers embarking on studies involving this compound.

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